molecular formula C24H52O4P2S4Zn B039750 Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) CAS No. 113706-15-3

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)

Cat. No.: B039750
CAS No.: 113706-15-3
M. Wt: 660.3 g/mol
InChI Key: JFNOTEFMYXBUBK-UHFFFAOYSA-L
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Description

Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .

Preparation Methods

The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :

    Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.

    Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts.

Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.

The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .

Scientific Research Applications

Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .

Comparison with Similar Compounds

Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:

  • Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
  • Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
  • Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts

Compared to these similar compounds, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .

Properties

CAS No.

113706-15-3

Molecular Formula

C24H52O4P2S4Zn

Molecular Weight

660.3 g/mol

IUPAC Name

zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2

InChI Key

JFNOTEFMYXBUBK-UHFFFAOYSA-L

SMILES

CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2]

Canonical SMILES

CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2]

113706-15-3
93819-94-4

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Synonyms

Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts

Origin of Product

United States

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